[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride
Description
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-benzyl]methylamine dihydrochloride is a synthetic organic compound featuring a benzylmethylamine core substituted with a 3,5-dimethylpyrazole moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Structural characterization of this compound would typically involve techniques like $ ^1H $ NMR, LCMS, and X-ray crystallography (using programs like SHELXL or WinGX) to confirm purity and conformation .
Properties
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJMWCPMMZNONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CNC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3,5-Dimethylpyrazole
- Method: Condensation reaction of acetylacetone with hydrazine hydrate.
- Conditions: Reflux in ethanol or aqueous medium, typically for several hours to ensure complete cyclization.
- Mechanism: Hydrazine nucleophilically attacks the 1,3-diketone (acetylacetone), leading to ring closure and formation of the pyrazole ring with methyl substituents at positions 3 and 5.
- Yield: Generally high, with purification by crystallization or distillation if needed.
Benzylation of 3,5-Dimethylpyrazole
- Reagents: Benzyl chloride (or benzyl halide derivatives), base such as potassium carbonate or sodium hydroxide.
- Solvent: Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions: Reaction carried out under reflux at 60–80°C for 12–24 hours.
- Purpose: Introduction of the benzyl group at the pyrazole nitrogen, forming the benzylated intermediate.
- Optimization: Use of excess pyrazole or benzyl chloride can drive the reaction to completion; temperature control prevents side reactions such as over-alkylation.
- Workup: Standard aqueous extraction followed by purification via column chromatography.
Methylamination (Introduction of Methylamine Group)
- Reagents: Methylamine gas or aqueous methylamine solution.
- Reaction: Nucleophilic substitution or reductive amination on the benzylated intermediate to introduce the methylamine moiety.
- Conditions: Reaction performed in polar solvents such as methanol or ethanol, sometimes under reflux.
- Alternative Approaches: Reductive amination using formaldehyde and methylamine or direct nucleophilic substitution with methylamine.
- Yield: Moderate to high, depending on reaction time and reagent stoichiometry.
Formation of Dihydrochloride Salt
- Reagents: Concentrated hydrochloric acid.
- Process: The free base form of the amine is treated with HCl, typically in methanol or ethanol solution.
- Purpose: Conversion to dihydrochloride salt to improve aqueous solubility and stability.
- Isolation: Precipitation of the dihydrochloride salt, filtration, and drying under vacuum.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Critical Parameters | Notes |
|---|---|---|---|
| Pyrazole formation | Acetylacetone + Hydrazine hydrate, reflux | Temperature control, reaction time | Complete cyclization essential |
| Benzylation | Benzyl chloride, K2CO3, DMF, reflux | Stoichiometry, solvent choice | Avoid over-alkylation, use aprotic solvent |
| Methylamination | Methylamine, methanol, reflux | Methylamine excess, reaction time | Reductive amination possible alternative |
| Salt formation | HCl in methanol | Acid concentration, temperature | Precipitation of pure dihydrochloride |
Analytical Characterization for Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- $$ ^1H $$ NMR shows aromatic protons (δ 6.0–7.5 ppm), methylene bridges (δ 4.5–5.0 ppm), and methyl groups on pyrazole (δ ~2.0 ppm).
- $$ ^{13}C $$ NMR confirms carbon skeleton.
- Infrared (IR) Spectroscopy:
- N-H stretching (~3300 cm$$^{-1}$$), C=N stretching in pyrazole (~1600 cm$$^{-1}$$).
- Mass Spectrometry (HRMS):
- Confirms molecular ion peak consistent with C13H19Cl2N3 (MW 288.21 g/mol).
- Elemental Analysis:
- Validates chloride content in dihydrochloride salt.
- X-ray Crystallography:
- Used to confirm conformation and salt formation in crystalline samples.
Industrial Production Considerations
- Scale-Up:
- Continuous flow reactors may be employed for benzylation and methylamination steps to enhance yield and reproducibility.
- Automation:
- Automated reagent addition and temperature control optimize reaction kinetics and minimize side reactions.
- Purification:
- Crystallization of dihydrochloride salt preferred for purity and ease of isolation.
- Environmental and Safety:
- Use of safer solvents and controlled handling of methylamine and HCl recommended.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range | Key Considerations |
|---|---|---|---|
| 3,5-Dimethylpyrazole | Acetylacetone + Hydrazine hydrate, reflux | >85% | Complete cyclization, purity of hydrazine |
| Benzylation | Benzyl chloride, K2CO3, DMF, reflux | 70–90% | Stoichiometry, solvent choice |
| Methylamination | Methylamine, methanol, reflux | 60–85% | Reaction time, excess methylamine |
| Dihydrochloride salt formation | HCl in methanol, room temperature | >95% | Controlled acid addition, precipitation |
Research Findings and Notes
- The pyrazole ring contributes to metabolic stability and biological activity, making the preparation of pure and well-characterized intermediates critical.
- Salt formation as dihydrochloride improves solubility, which is important for downstream pharmaceutical formulation.
- Reaction optimization focuses on preventing over-alkylation and ensuring complete conversion at each step.
- Analytical methods are essential to confirm the structure and purity at each stage, particularly before salt formation.
- Industrial methods adapt these synthetic routes with process intensification technologies for efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzyl or pyrazole substituents.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. Studies have shown that [3-(3,5-Dimethyl-1H-pyrazol-1-yl)-benzyl]methylamine dihydrochloride can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it was tested against breast cancer cells and demonstrated significant cytotoxicity, suggesting potential as a lead compound for drug development.
Pharmacology
Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties. In vivo studies indicate that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways associated with neuroinflammation.
Analytical Chemistry
Chromatographic Applications : this compound is also utilized in analytical chemistry as a reagent in high-performance liquid chromatography (HPLC). It assists in the separation and identification of various biomolecules due to its ability to form stable complexes with metal ions.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells | Potential for development as an anticancer agent |
| Neuroprotection | Reduced neuronal damage in animal models | Possible therapeutic application in neurodegenerative diseases |
| Chromatography | Enhanced separation efficiency in HPLC | Improved analytical methods for biomolecule detection |
Mechanism of Action
The mechanism of action of [3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecules . This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and synthetic features of [3-(3,5-Dimethyl-1H-pyrazol-1-yl)-benzyl]methylamine dihydrochloride with analogous compounds from the literature:
Key Observations :
Structural Diversity: The target compound’s pyrazole-benzylmethylamine scaffold distinguishes it from benzimidazole-based analogs (e.g., compounds 11 and 19), which exhibit heterocyclic cores with chlorine or pyridine substituents . Pyrazole rings are known for modulating solubility and binding affinity compared to bulkier benzimidazoles. Dihydrochloride salts (e.g., target compound, Valtorcitabine, UM 720) are often employed to improve aqueous solubility and crystallinity, critical for formulation and bioavailability .
Its dihydrochloride form suggests a final acidification step, common in salt preparation .
Functional Implications :
- The 3,5-dimethylpyrazole group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 11’s 3,5-dichlorobenzyl group), which could be prone to dehalogenation .
- Unlike Valtorcitabine’s nucleoside analog structure, the target compound lacks a prodrug motif, implying direct biological activity .
Analytical Characterization :
- While compounds 11 and 19 were validated via $ ^1H $ NMR and LCMS, the target compound would require similar validation. X-ray crystallography (using SHELX or ORTEP-3) could resolve its conformation and salt formation .
Biological Activity
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-benzyl]methylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cancer cells, autophagy modulation, and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is C13H17N3·2HCl. It features a pyrazole ring that is crucial for its biological activity.
Biological Activity Overview
The compound has shown promising results in various biological assays:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines.
- Autophagy Modulation : The compound has been linked to the modulation of autophagy pathways, particularly through the inhibition of mTORC1 activity.
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MIA PaCa-2 and others.
- Mechanism of Action : It was found to reduce mTORC1 activity and increase autophagy at basal levels, disrupting autophagic flux under nutrient-replete conditions. This suggests a dual mechanism where it not only inhibits cancer cell proliferation but also enhances autophagic degradation processes .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 23 | MIA PaCa-2 | <0.5 | mTORC1 inhibition, Autophagy |
| 22 | NCI-H460 | <0.7 | Autophagic flux disruption |
Autophagy Modulation
The modulation of autophagy is critical in cancer therapy:
- Autophagic Flux Assay : Studies using bafilomycin A1 showed that treatment with the compound led to an accumulation of LC3-II protein, indicating impaired autophagic flux.
- Nutrient Conditions : Under starvation conditions, the compound decreased LC3 turnover compared to control groups, suggesting a complex interaction with nutrient availability and cellular stress responses .
Anti-inflammatory Properties
In addition to its anticancer effects, pyrazole derivatives have been explored for their anti-inflammatory capabilities:
- Screening for Anti-inflammatory Activity : A library of pyrazolo[1,5-a]quinazolines was screened for anti-inflammatory effects with some compounds showing IC50 values below 50 µM against NF-kB/AP-1 signaling pathways.
Table 2: Anti-inflammatory Activity Data
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 13i | NF-kB/AP-1 | <30 | High specificity for MAPK |
| 16 | JNK3 | <50 | Effective binding affinity |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
Q & A
Q. What is the recommended synthetic pathway for [3-(3,5-Dimethyl-1H-pyrazol-1-yl)-benzyl]methylamine dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or alkylation reactions. A common route starts with reacting 3,5-dimethylpyrazole with a benzyl halide derivative (e.g., 3-(bromomethyl)aniline) in the presence of a base like potassium tert-butoxide. The reaction is conducted in anhydrous tetrahydrofuran (THF) under reflux (60–80°C) for 12–24 hours. After purification via column chromatography, the product is converted to the dihydrochloride salt using HCl in methanol . Critical parameters :
- Temperature control : Prevents side reactions like over-alkylation.
- Solvent choice : THF ensures solubility of intermediates.
- Stoichiometry : Excess pyrazole derivative improves yield.
Q. Which spectroscopic and analytical methods are essential for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR confirm the presence of pyrazole protons (δ 6.0–6.5 ppm for aromatic protons) and methylene bridges (δ 4.5–5.0 ppm).
- IR spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N pyrazole ring) validate functional groups.
- Mass spectrometry (HRMS) : Determines molecular ion peaks matching the molecular formula (CHClN, MW 274.19 g/mol) .
- Elemental analysis : Validates chloride content in the dihydrochloride salt.
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the dihydrochloride salt form. Limited solubility in non-polar solvents (toluene, hexane).
- Stability : Stable at room temperature in dry, dark conditions for >6 months. Degrades under prolonged exposure to light (>48 hours) or high humidity (>80% RH), forming oxidative byproducts. Store at 2–8°C in amber glass vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Standardized assays : Use validated cell lines (e.g., HEK293 for receptor binding) and replicate conditions from prior studies .
- Dose-response curves : Establish EC/IC values across multiple concentrations (1 nM–100 µM).
- Comparative studies : Benchmark against structurally similar compounds (e.g., 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine) to isolate structural determinants of activity .
Q. What advanced crystallographic techniques and software are recommended for determining its 3D conformation?
- Single-crystal X-ray diffraction : Use SHELXL for refinement (e.g., hydrogen-bonding networks) and WinGX for data processing .
- Validation tools : PLATON (for symmetry checks) and CCDC Mercury (for visualizing packing diagrams) .
- ORTEP-3 : Generates thermal ellipsoid plots to assess positional disorder .
Example data table :
| Parameter | Value |
|---|---|
| Space group | P2/c |
| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=15.67 Å |
| R-factor | <0.05 |
Q. How can reaction pathways be optimized to minimize side products during scale-up synthesis?
- Flow chemistry : Reduces reaction time and improves yield by maintaining consistent temperature and mixing .
- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent feed rates dynamically.
- Purification strategies : Employ recrystallization (ethanol/water) or preparative HPLC to isolate the dihydrochloride form from unreacted amines or dimeric byproducts .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity using descriptors like logP and polar surface area .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
